4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate
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Overview
Description
4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate is an organic compound with the molecular formula C6H9ClO4S It is a derivative of tetrahydrothiophene, featuring a chlorine atom and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate typically involves the chlorination of tetrahydrothiophene followed by oxidation and acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by oxidation using hydrogen peroxide or a similar oxidizing agent. The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate exerts its effects involves interactions with various molecular targets. The chlorine and sulfone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,1-dioxidotetrahydrothiophen-3-ol
- 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl carbamate
- 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl methyl ester
Uniqueness
4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the acetate group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
75754-25-5 |
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Molecular Formula |
C6H9ClO4S |
Molecular Weight |
212.65 g/mol |
IUPAC Name |
(4-chloro-1,1-dioxothiolan-3-yl) acetate |
InChI |
InChI=1S/C6H9ClO4S/c1-4(8)11-6-3-12(9,10)2-5(6)7/h5-6H,2-3H2,1H3 |
InChI Key |
RTTWIOWKOBUYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CS(=O)(=O)CC1Cl |
Origin of Product |
United States |
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